molecular formula C21H22N2O4S B5142391 2-imino-5-(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-1,3-thiazolidin-4-one CAS No. 426234-60-8

2-imino-5-(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-1,3-thiazolidin-4-one

Cat. No. B5142391
CAS RN: 426234-60-8
M. Wt: 398.5 g/mol
InChI Key: DRBSLEMKIRVVMZ-RGEXLXHISA-N
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Description

Synthesis Analysis

Thiazolidinones are typically synthesized through the condensation of azlactones with thioureas or thioamides. The specific synthesis of the mentioned compound involves multiple steps, including the formation of the thiazolidinone ring followed by the attachment of the 4-methylphenoxyethoxyethoxy benzylidene moiety. Such syntheses often employ techniques like room temperature reactions in ethanol/triethylamine (TEA) solutions or microwave-assisted synthesis for efficiency (H. M. Mohamed, 2021; D. Atamanyuk et al., 2014).

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives, including the mentioned compound, is characterized using techniques such as FT-IR, NMR, and X-ray diffraction. These compounds often exhibit non-planar structures with significant dihedral angles between rings, contributing to their chemical reactivity and interaction with biological targets (Y. Megrouss et al., 2019).

Chemical Reactions and Properties

Thiazolidinones undergo various chemical reactions, including condensation with aldehydes, amines, and other reagents to form a wide array of derivatives. These reactions are influenced by the substituents on the thiazolidinone ring and the reactivity of the functional groups involved (M. Mahmoud et al., 2011).

Physical Properties Analysis

The physical properties of thiazolidinone derivatives, including solubility, melting point, and crystal structure, are crucial for their application in drug design. These properties are determined using various analytical techniques and have significant implications on the compound's bioavailability and stability (Nace Zidar et al., 2009).

Chemical Properties Analysis

The chemical properties, such as reactivity, acidity, and basicity, of thiazolidinone derivatives are key to their function as bioactive molecules. These properties are often explored through computational methods like DFT to understand their electronic structure and potential as medicinal compounds (M. Boulakoud et al., 2015).

Future Directions

Given the lack of information on this specific compound, future research could focus on its synthesis, characterization, and potential applications. It would be particularly interesting to explore its biological activity, given the known activities of structurally similar compounds .

properties

IUPAC Name

(5Z)-2-amino-5-[[2-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]phenyl]methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-15-6-8-17(9-7-15)26-12-10-25-11-13-27-18-5-3-2-4-16(18)14-19-20(24)23-21(22)28-19/h2-9,14H,10-13H2,1H3,(H2,22,23,24)/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBSLEMKIRVVMZ-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCOCCOC2=CC=CC=C2C=C3C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OCCOCCOC2=CC=CC=C2/C=C\3/C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Imino-5-(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-1,3-thiazolidin-4-one

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